molecular formula C10H15NO2 B2368704 (R)-1-(3,5-dimethoxyphenyl)ethanamine CAS No. 1241676-71-0; 1257106-72-1; 97294-78-5

(R)-1-(3,5-dimethoxyphenyl)ethanamine

Cat. No.: B2368704
CAS No.: 1241676-71-0; 1257106-72-1; 97294-78-5
M. Wt: 181.235
InChI Key: BVAAZZHQLIEDTA-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(3,5-dimethoxyphenyl)ethanamine is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.235. The purity is usually 95%.
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Properties

IUPAC Name

(1R)-1-(3,5-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7H,11H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAAZZHQLIEDTA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80914010
Record name 1-(3,5-Dimethoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97294-78-5
Record name 1-(3,5-Dimethoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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